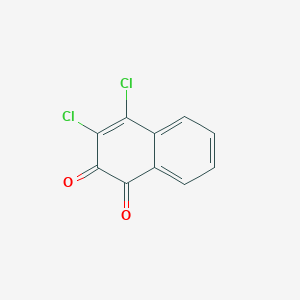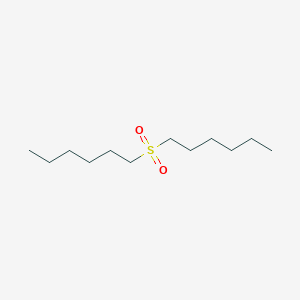
Dihexyl sulfone
Overview
Description
Dihexyl sulfone is an organosulfur compound with the chemical formula ( \text{C}{12}\text{H}{26}\text{O}_2\text{S} ). It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group (( \text{SO}_2 )) bonded to two hexyl groups. Sulfones are known for their versatility in organic synthesis and their applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl sulfone can be synthesized through the oxidation of dihexyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (( \text{H}_2\text{O}_2 )) or potassium permanganate (( \text{KMnO}_4 )) under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid or methanol, at a specific temperature to ensure complete conversion of the sulfide to the sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the oxidation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Dihexyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction of this compound can yield dihexyl sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (( \text{H}_2\text{O}_2 )), potassium permanganate (( \text{KMnO}_4 )).
Reduction: Lithium aluminum hydride (( \text{LiAlH}_4 )), sodium borohydride (( \text{NaBH}_4 )).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Dihexyl sulfide.
Substitution: Various substituted sulfones depending on the nucleophile used.
Scientific Research Applications
Dihexyl sulfone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and materials due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of dihexyl sulfone involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. In biological systems, this compound may inhibit certain enzymes or interact with cellular components, leading to its observed effects.
Comparison with Similar Compounds
Dimethyl sulfone: A smaller sulfone with similar chemical properties but different applications.
Diphenyl sulfone: An aromatic sulfone with distinct reactivity and uses in high-temperature solvents and polymer production.
Dapsone (4,4’-diaminodiphenyl sulfone): Known for its antimicrobial and anti-inflammatory properties, used in the treatment of leprosy and dermatitis herpetiformis.
Uniqueness of Dihexyl Sulfone: this compound stands out due to its specific structure, which imparts unique physical and chemical properties. Its longer alkyl chains provide increased hydrophobicity and thermal stability compared to smaller sulfones. This makes it particularly useful in applications requiring high-performance materials and chemical resistance.
Properties
IUPAC Name |
1-hexylsulfonylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOMWHZBIPTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336816 | |
| Record name | dihexyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16823-61-3 | |
| Record name | dihexyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


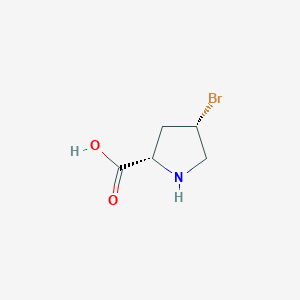
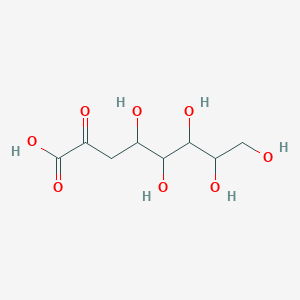
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)


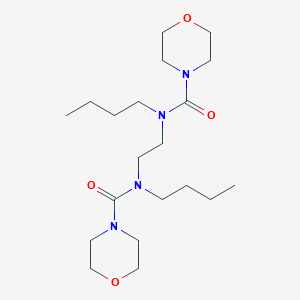


![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
